N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N-Benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a bicyclic framework combining a cyclohexane ring fused to a five-membered hydantoin moiety. This scaffold confers conformational rigidity while allowing structural diversification via substituent modifications. The compound’s synthesis typically involves coupling a carboxylic acid precursor (e.g., (1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid) with amines like N-benzyl-N-methylamine, using coupling agents such as EDCI/HOBt . Its structural uniqueness lies in the spiro junction, which enhances metabolic stability and modulates interactions with biological targets, making it relevant in medicinal chemistry for applications such as enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C19H25N3O3/c1-20(13-15-9-5-3-6-10-15)16(23)14-22-17(24)19(21(2)18(22)25)11-7-4-8-12-19/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
InChI Key |
DFEHATWVJQQNKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a diazaspiro structure can undergo cyclization under acidic or basic conditions to form the spirocyclic core.
Introduction of Functional Groups: The introduction of the benzyl and methyl groups can be achieved through alkylation reactions. Benzyl chloride and methyl iodide are common reagents used in these steps.
Acylation: The final step involves the acylation of the spirocyclic intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Due to its spirocyclic structure, it is investigated for potential use as a pharmaceutical agent. Its unique structure may interact with biological targets in novel ways, making it a candidate for drug development.
Biological Studies: The compound can be used in studies to understand the interaction of spirocyclic compounds with enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The spirocyclic core can fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The benzyl and methyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of spirocyclic hydantoin derivatives, with variations in substituents influencing physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Solubility : Polar substituents like benzodioxole (6.1 µg/mL) improve solubility, critical for bioavailability .
- Bioactivity : Sulfonamide and fluorobenzyl groups (e.g., in ) introduce hydrogen-bonding and hydrophobic interactions, enhancing target affinity.
Crystallographic and Conformational Analysis
- The spirocyclic core adopts a chair conformation for the cyclohexane ring, with planar hydantoin moieties. Substituents like fluorobenzyl or sulfonamide influence dihedral angles (e.g., 56.74°–89.88° in ), affecting molecular packing and crystal stability .
- Software such as SHELXL and ORTEP-III are routinely used for structural refinement, highlighting the importance of crystallography in validating spirocyclic architectures .
Biological Activity
N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound recognized for its unique spirocyclic structure and potential biological activities. Its molecular formula is C18H23N3O3, with a molecular weight of approximately 329.4 g/mol. The compound incorporates a benzyl group and a spirocyclic core featuring a 1-methyl-2,4-dioxo moiety, which may contribute to its biological properties.
Preliminary studies suggest that this compound may interact with specific molecular targets in the body, potentially modulating enzyme activities associated with inflammation and pain pathways. This interaction indicates possible analgesic and anti-inflammatory properties, although comprehensive research is necessary to fully understand its mechanisms of action and therapeutic implications .
Pharmacological Properties
The compound has been investigated for its potential as an anticonvulsant agent. Research indicates that derivatives of N-benzyl compounds can exhibit significant anticonvulsant activity. For instance, studies on related compounds demonstrate that structural features such as the presence of specific heteroatoms can enhance anticonvulsant efficacy .
Comparative Analysis
The uniqueness of this compound can be highlighted when compared to other similar structures:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C18H23N3O3 | Contains a spirocyclic structure with potential analgesic properties |
| N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | C19H25N3O3 | Additional methyl group may alter biological activity |
| 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-indol-4-yl)acetamide | C19H25N3O3 | Indole moiety could influence receptor binding and pharmacological profile |
This table illustrates how variations in structure can lead to different biological activities among related compounds.
Anticonvulsant Activity
A study highlighted the potent anticonvulsant effects of structurally related compounds where specific substitutions at the C(2) position were crucial for maximizing activity. For example, derivatives like N-benzyl-2-acetamido-propionamide demonstrated effective ED50 values comparable to established anticonvulsants like phenytoin .
Inflammation and Pain Modulation
Further investigations into the anti-inflammatory potential of N-benzyl-N-methyl compounds suggest that they may inhibit key enzymes involved in inflammatory pathways. The binding affinity and inhibition rates observed in preliminary assays indicate that these compounds could serve as promising leads for developing new anti-inflammatory medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
